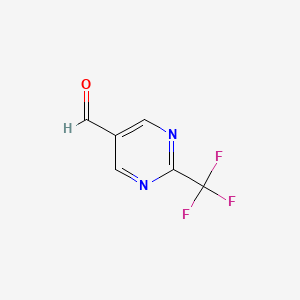

2-(Trifluoromethyl)pyrimidine-5-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(trifluoromethyl)pyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3N2O/c7-6(8,9)5-10-1-4(3-12)2-11-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAUDQBASERVUGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)C(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50590789 | |

| Record name | 2-(Trifluoromethyl)pyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

304693-66-1 | |

| Record name | 2-(Trifluoromethyl)pyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-(Trifluoromethyl)pyrimidine-5-carbaldehyde (CAS No. 304693-66-1)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of 2-(Trifluoromethyl)pyrimidine-5-carbaldehyde, a key building block in modern medicinal chemistry. We will explore its synthesis, physicochemical properties, reactivity, and applications, with a focus on its role in the development of novel therapeutic agents. This document is intended to be a valuable resource for researchers and professionals in the fields of organic synthesis and drug discovery.

Introduction: The Significance of the Trifluoromethyl-Pyrimidine Scaffold

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug design. The trifluoromethyl (-CF3) group, in particular, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. When coupled with the pyrimidine core, a privileged scaffold in medicinal chemistry due to its presence in nucleobases and numerous approved drugs, the resulting trifluoromethyl-pyrimidine motif offers a powerful platform for the discovery of new therapeutic agents. This compound (CAS No. 304693-66-1) emerges as a critical intermediate, providing a reactive aldehyde handle for the elaboration of complex molecular architectures.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its effective utilization in synthesis.

General Properties

| Property | Value | Source |

| CAS Number | 304693-66-1 | [PubChem][1] |

| Molecular Formula | C6H3F3N2O | [PubChem][1] |

| Molecular Weight | 176.10 g/mol | [PubChem][1] |

| Appearance | White to light yellow solid | [ChemicalBook][2] |

| Boiling Point | 153 °C | [ChemicalBook][2] |

| Density | 1.454 g/cm³ | [ChemicalBook][2] |

| Flash Point | 47 °C | [ChemicalBook][2] |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton (typically δ 9-10 ppm) and the two aromatic protons on the pyrimidine ring (typically δ 8-9 ppm).

-

¹³C NMR: The carbon NMR would reveal the presence of the carbonyl carbon (δ > 180 ppm), the trifluoromethyl carbon (a quartet due to C-F coupling), and the carbons of the pyrimidine ring.

-

¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group would be a key identifier.

-

IR Spectroscopy: The infrared spectrum will be characterized by a strong carbonyl (C=O) stretching vibration around 1700 cm⁻¹. Other significant peaks would include C-F stretching bands and aromatic C-H and C=N stretching frequencies.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.

Synthesis and Manufacturing

The primary synthetic route to this compound involves the reduction of the corresponding ester, ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate.

Laboratory-Scale Synthesis Protocol

This protocol is based on established reduction methods for esters to aldehydes.

Reaction Scheme:

Caption: Reduction of the ester to the aldehyde.

Step-by-Step Methodology:

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition of Reducing Agent: Slowly add a solution of diisobutylaluminium hydride (DIBAL-H) in an appropriate solvent (e.g., hexanes or toluene) to the reaction mixture while maintaining the temperature at -78 °C. The addition should be dropwise to control the reaction exotherm.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction at -78 °C by the slow addition of methanol, followed by an aqueous solution of Rochelle's salt (potassium sodium tartrate) or dilute hydrochloric acid.

-

Work-up: Allow the mixture to warm to room temperature and stir until two clear layers are formed. Separate the organic layer, and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound as a solid.

Reactivity and Synthetic Utility

The aldehyde functionality of this compound is a versatile handle for a variety of chemical transformations, making it a valuable intermediate in multi-step syntheses.

Nucleophilic Addition Reactions

The electron-withdrawing nature of the trifluoromethyl group and the pyrimidine ring enhances the electrophilicity of the aldehyde carbon, making it highly susceptible to nucleophilic attack. Common nucleophiles include Grignard reagents, organolithium compounds, and stabilized carbanions.

Wittig Reaction

The Wittig reaction provides a reliable method for converting the aldehyde into an alkene.[3][4][5][6] This is particularly useful for introducing vinyl groups or extending carbon chains. The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide used. Stabilized ylides typically yield (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes.[3][4]

Caption: General scheme of a Wittig reaction.

Reductive Amination

Reductive amination is a powerful tool for the synthesis of amines from aldehydes.[7][8][9][10] This one-pot reaction involves the initial formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. This method is widely employed in drug discovery for the introduction of diverse amine functionalities.

Caption: Reductive amination workflow.

Applications in Drug Discovery and Medicinal Chemistry

The 2-(trifluoromethyl)pyrimidine moiety is a recurring structural motif in a variety of biologically active compounds. This compound serves as a key starting material for the synthesis of these complex molecules.

Derivatives of trifluoromethyl-pyrimidines have been investigated for a wide range of therapeutic applications, including:

-

Anticancer Agents: The pyrimidine scaffold is central to many anticancer drugs, and the trifluoromethyl group can enhance their efficacy.[11]

-

Antiviral and Antifungal Agents: The unique electronic properties of the trifluoromethyl-pyrimidine core have been exploited in the development of novel antiviral and antifungal compounds.[12]

-

Agrochemicals: This structural motif is also prevalent in modern agrochemicals, highlighting its broad biological relevance.[13]

The aldehyde group of this compound allows for its incorporation into larger molecules through the synthetic transformations described above, enabling the exploration of vast chemical space in the quest for new drug candidates.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific, comprehensive safety data sheet (SDS) for this compound is not universally available, general guidelines for handling similar aromatic aldehydes and fluorinated compounds should be followed.

Hazard Identification

Based on the safety data for structurally related compounds, this compound should be considered:

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[16]

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[16]

-

Avoid Contact: Avoid contact with skin, eyes, and clothing.[16]

-

Fire Safety: Keep away from open flames and sources of ignition. Use appropriate fire extinguishing media such as dry chemical, carbon dioxide, or alcohol-resistant foam.[16]

Storage Recommendations

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[16]

-

Keep away from incompatible materials such as strong oxidizing agents.[15]

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. Its unique combination of a privileged pyrimidine scaffold, a bioisosteric trifluoromethyl group, and a reactive aldehyde handle makes it an attractive starting material for the development of novel therapeutic agents and agrochemicals. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in research and development.

References

- 1. This compound | C6H3F3N2O | CID 17750941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-TRIFLUOROMETHYL-PYRIMIDINE-5-CARBALDEHYDE CAS#: 304693-66-1 [amp.chemicalbook.com]

- 3. Wittig Reaction [organic-chemistry.org]

- 4. Wittig reaction - Wikipedia [en.wikipedia.org]

- 5. www1.udel.edu [www1.udel.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. A facile synthesis of 2-aryloxypyrimidine derivatives via a tandem reductive amination/intermolecular SNAr sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 9. Production of Primary Amines by Reductive Amination of Biomass-Derived Aldehydes/Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 13. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 14. file.medchemexpress.com [file.medchemexpress.com]

- 15. fishersci.com [fishersci.com]

- 16. chemicalbook.com [chemicalbook.com]

2-(Trifluoromethyl)pyrimidine-5-carbaldehyde molecular weight

An In-Depth Technical Guide to 2-(Trifluoromethyl)pyrimidine-5-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery

This guide provides an in-depth technical overview of this compound, a key building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental properties, validated synthesis protocols, handling procedures, and its significant role in the creation of complex, biologically active molecules. This document is designed to be a practical resource, blending established chemical principles with field-proven insights to empower your research and development endeavors.

Core Molecular Profile and Physicochemical Properties

This compound is a fluorinated heterocyclic compound of significant interest in medicinal chemistry. The incorporation of a trifluoromethyl (-CF3) group onto the pyrimidine scaffold imparts unique electronic properties, enhances metabolic stability, and increases lipophilicity—attributes highly sought after in modern drug design.[1][2] The aldehyde functional group serves as a versatile synthetic handle for constructing more complex molecular architectures.

The fundamental properties of this compound are summarized in the table below, compiled from authoritative chemical databases.

| Property | Value | Source |

| Molecular Weight | 176.10 g/mol | [3][4] |

| Molecular Formula | C₆H₃F₃N₂O | [3][4] |

| CAS Number | 304693-66-1 | [3][4] |

| Appearance | White to light yellow solid | [4] |

| Boiling Point | 153°C | [4] |

| Density | 1.454 g/cm³ | [4] |

| Flash Point | 47°C | [4] |

| IUPAC Name | This compound | [3] |

| SMILES | C1=C(C=NC(=N1)C(F)(F)F)C=O | [3] |

| InChIKey | GAUDQBASERVUGM-UHFFFAOYSA-N | [3] |

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is most effectively achieved through the selective reduction of its corresponding ester precursor, ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate. The choice of reducing agent is critical to prevent over-reduction to the alcohol. Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for this transformation due to its ability to reduce esters to aldehydes at low temperatures, effectively trapping the reaction at the desired oxidation state.

Experimental Protocol: DIBAL-H Reduction of an Ester

This protocol describes the conversion of ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate to the target aldehyde.

Step 1: Reactor Preparation and Reagent Dissolution

-

Under an inert atmosphere (Nitrogen or Argon), charge a dry, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel with ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate (1.0 eq).

-

Dissolve the ester in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

-

Causality: An inert atmosphere is crucial to prevent quenching of the highly reactive DIBAL-H reagent by atmospheric moisture. Anhydrous solvent is mandatory for the same reason.

Step 2: Controlled Cooling

-

Cool the reaction mixture to -78°C using a dry ice/acetone bath.

-

Causality: The reduction is highly exothermic. Maintaining a low temperature is essential to control the reaction rate, prevent side reactions, and ensure the stability of the intermediate hemiacetal aluminate, which prevents over-reduction to the alcohol.

Step 3: Slow Addition of DIBAL-H

-

Slowly add a solution of DIBAL-H (1.0 M in hexanes, 1.1 eq) to the stirred ester solution via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed -70°C.

-

Causality: A slight excess of DIBAL-H ensures complete conversion of the starting material. Slow addition is paramount for temperature control and selectivity.

Step 4: Reaction Monitoring

-

Stir the reaction mixture at -78°C for 2-3 hours post-addition.[4]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ester is fully consumed.

Step 5: Reaction Quench

-

Once the reaction is complete, quench it by the slow, dropwise addition of 2.0 M hydrochloric acid (HCl) at -78°C.[4]

-

Allow the mixture to warm gradually to ambient temperature.

-

Causality: The acidic quench hydrolyzes the intermediate and neutralizes the aluminum species, precipitating them as aluminum salts, which facilitates their removal during workup.

Step 6: Extraction and Purification

-

Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether or DCM.

-

Combine the organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude aldehyde via flash column chromatography on silica gel to obtain the final product.

Synthesis Workflow Diagram

Caption: DIBAL-H reduction workflow for aldehyde synthesis.

Safe Handling, Storage, and Disposal

Proper handling and storage are essential for maintaining the integrity of this compound and ensuring laboratory safety.

-

Handling: Always handle the compound in a well-ventilated area or a chemical fume hood.[5][6] Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side shields, a lab coat, and chemical-resistant gloves.[5][7] Avoid inhalation of dust and contact with skin and eyes.[6][7]

-

Storage: Store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[4] Keep it in a cool, dry place, ideally refrigerated at 2-8°C for long-term stability.[4] It is incompatible with strong oxidizing agents and acids.[7]

-

Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.[6][7] Do not allow the product to enter drains.

Laboratory Safety Workflow

Caption: Standard safety workflow for handling chemical reagents.

Applications in Drug Discovery and Organic Synthesis

The true value of this compound lies in its utility as a versatile intermediate. The trifluoromethyl-substituted pyrimidine core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds investigated for anticancer, antiviral, and antifungal activities.[1][8][9] The aldehyde group provides a reactive site for a wide array of subsequent chemical transformations.

Key Synthetic Transformations:

-

Reductive Amination: The reaction of the aldehyde with a primary or secondary amine, followed by reduction with an agent like sodium triacetoxyborohydride (STAB), is a powerful method for forming C-N bonds and introducing diverse amine-containing side chains.

-

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions convert the aldehyde into alkenes, allowing for carbon chain extension and the synthesis of complex olefinic structures.

-

Condensation Reactions: The aldehyde can participate in various condensation reactions (e.g., Knoevenagel, Aldol) to form new C-C bonds and build molecular complexity.

-

Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid using reagents like sodium chlorite, providing another key functional group for further derivatization (e.g., amide bond formation).

Synthetic Utility Diagram

Caption: Key synthetic pathways from the aldehyde intermediate.

Spectroscopic Characterization Profile

While a dedicated spectrum is not provided, the structural features of this compound allow for a confident prediction of its key spectroscopic signatures, based on data from analogous structures.[1]

-

¹H NMR: The spectrum would be characterized by distinct signals for the three aromatic protons on the pyrimidine ring and the aldehyde proton. The aldehyde proton (CHO) would appear as a singlet significantly downfield, typically in the δ 9.5-10.5 ppm range. The pyrimidine protons would appear as singlets or doublets in the aromatic region (δ 7.5-9.5 ppm), with their exact chemical shifts influenced by the electron-withdrawing effects of the aldehyde and trifluoromethyl groups.

-

¹³C NMR: The carbon spectrum would show a highly deshielded signal for the aldehyde carbonyl carbon (C=O) around 185-195 ppm. The carbon of the trifluoromethyl group (-CF₃) would appear as a quartet due to C-F coupling. The four aromatic carbons of the pyrimidine ring would also be visible in the typical aromatic region (120-160 ppm).

-

IR Spectroscopy: The infrared spectrum would be dominated by a strong, sharp absorption band corresponding to the C=O stretch of the aldehyde, typically found between 1690-1715 cm⁻¹. Strong C-F stretching bands would also be prominent in the 1100-1300 cm⁻¹ region.

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in pharmaceutical and materials science.[10][11] Its unique combination of a metabolically robust, electron-deficient trifluoromethylpyrimidine core and a synthetically versatile aldehyde handle makes it a high-value intermediate. The protocols and data presented in this guide provide a solid foundation for its effective synthesis, safe handling, and strategic application in the development of next-generation chemical entities.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C6H3F3N2O | CID 17750941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-TRIFLUOROMETHYL-PYRIMIDINE-5-CARBALDEHYDE CAS#: 304693-66-1 [amp.chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. fishersci.com [fishersci.com]

- 8. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 9. mdpi.com [mdpi.com]

- 10. chemimpex.com [chemimpex.com]

- 11. chemscene.com [chemscene.com]

An In-Depth Technical Guide to 2-(Trifluoromethyl)pyrimidine-5-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery

Introduction: Strategic Importance of Fluorinated Pyrimidines in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of molecular design. The pyrimidine nucleus, a privileged structure in medicinal chemistry, when functionalized with a trifluoromethyl (-CF3) group, gives rise to a class of building blocks with exceptional utility. This guide focuses on one such key intermediate: 2-(Trifluoromethyl)pyrimidine-5-carbaldehyde.

The trifluoromethyl group is a bioisostere of the methyl group but imparts profoundly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2] These attributes make trifluoromethylated compounds, such as the subject of this guide, highly sought-after intermediates for the synthesis of novel therapeutics across a range of disease areas, including oncology, infectious diseases, and neurology.[3][4][5]

This technical guide provides an in-depth exploration of the synthesis, chemical properties, and strategic applications of this compound for researchers, medicinal chemists, and drug development professionals.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectroscopic properties of a key building block is fundamental to its effective use in synthesis and analysis.

| Property | Value | Source |

| Molecular Formula | C₆H₃F₃N₂O | PubChem |

| Molecular Weight | 176.10 g/mol | PubChem |

| Appearance | White to light yellow solid | Chemical Vendor |

| CAS Number | 304693-66-1 | PubChem |

| Boiling Point | 153 °C | Chemical Vendor |

| Density | 1.454 g/cm³ | Chemical Vendor |

Spectroscopic Data Interpretation:

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing three distinct signals in the aromatic region corresponding to the protons on the pyrimidine ring, and a downfield singlet for the aldehydic proton, typically above 9.5 ppm.

-

¹³C NMR: The carbon NMR spectrum will feature a characteristic signal for the carbonyl carbon of the aldehyde (typically >180 ppm). The carbon bearing the trifluoromethyl group will appear as a quartet due to C-F coupling.

-

¹⁹F NMR: A singlet is expected, characteristic of the -CF₃ group.

-

IR Spectroscopy: Key vibrational bands will include a strong C=O stretch for the aldehyde (around 1700-1715 cm⁻¹) and C-F stretching frequencies (around 1100-1300 cm⁻¹).

Synthesis of this compound: Strategies and Methodologies

The synthesis of this key aldehyde can be approached through several strategic routes. The choice of method often depends on the availability of starting materials, scalability, and desired purity.

Method 1: Formylation of a Metallo-Pyrimidine Intermediate

This is a common and effective strategy for introducing a formyl group onto a heterocyclic ring. The process involves the generation of a nucleophilic organometallic species from a halogenated precursor, which then reacts with a formylating agent.

Workflow Diagram:

Caption: Synthesis via Halogen-Metal Exchange and Formylation.

Detailed Experimental Protocol (Illustrative):

Materials:

-

5-Bromo-2-(trifluoromethyl)pyrimidine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) or Isopropylmagnesium chloride (iPrMgCl)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve 5-bromo-2-(trifluoromethyl)pyrimidine (1.0 eq) in anhydrous THF in a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and a dropping funnel.

-

Lithiation/Grignard Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.1 eq) or iPrMgCl (1.1 eq) dropwise, maintaining the internal temperature below -70 °C. Stir the mixture at -78 °C for 1 hour to ensure complete formation of the organometallic intermediate.

-

Formylation: Add anhydrous DMF (1.5 eq) dropwise to the cold solution, again maintaining the temperature below -70 °C.

-

Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours. Cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Inert Atmosphere and Anhydrous Conditions: Organolithium and Grignard reagents are highly reactive towards oxygen and water. Failure to maintain anhydrous and inert conditions will result in the quenching of the organometallic intermediate and a significant reduction in yield.

-

Low Temperature (-78 °C): The lithiation/Grignard formation and the subsequent formylation are highly exothermic. Low temperatures are crucial to control the reaction rate, prevent side reactions such as decomposition of the organometallic reagent, and ensure regioselectivity.

-

Choice of Formylating Agent: DMF is a widely used, inexpensive, and effective "C1" electrophile for formylation reactions.

Method 2: Oxidation of the Corresponding Alcohol

If the corresponding alcohol, (2-(trifluoromethyl)pyrimidin-5-yl)methanol, is readily available or easily synthesized, its oxidation provides a direct route to the aldehyde.

Workflow Diagram:

Caption: Synthesis via Oxidation of the Corresponding Alcohol.

Detailed Experimental Protocol (Illustrative using MnO₂):

Materials:

-

(2-(Trifluoromethyl)pyrimidin-5-yl)methanol

-

Activated Manganese Dioxide (MnO₂)

-

Dichloromethane (DCM) or Chloroform

Procedure:

-

Reaction Setup: To a solution of (2-(trifluoromethyl)pyrimidin-5-yl)methanol (1.0 eq) in DCM, add activated MnO₂ (5-10 eq by weight).

-

Reaction: Stir the suspension vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Purification: Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂ solids. Wash the filter cake thoroughly with DCM. Combine the filtrates and concentrate under reduced pressure to yield the crude aldehyde, which can be further purified if necessary.

Causality Behind Experimental Choices:

-

Choice of Oxidant: MnO₂ is a mild and selective oxidizing agent for allylic and benzylic-type alcohols, minimizing the risk of over-oxidation to the carboxylic acid. Other mild oxidants like Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) can also be employed, but MnO₂ offers the advantage of a simple workup by filtration.

-

Stoichiometry of MnO₂: A large excess of MnO₂ is often required as its activity can vary.

Reactivity and Application as a Synthetic Building Block

The aldehyde functionality of this compound serves as a versatile handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, making it a valuable precursor for more complex molecular architectures.

Reductive Amination

Reductive amination is a powerful method for synthesizing amines from aldehydes. This two-step, one-pot process involves the initial formation of an imine, which is then reduced in situ to the corresponding amine.

Reaction Scheme: (An illustrative reaction with a generic primary amine)

Workflow Diagram:

References

A Technical Guide to 2-(Trifluoromethyl)pyrimidine-5-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery

Executive Summary

This technical guide provides an in-depth analysis of 2-(Trifluoromethyl)pyrimidine-5-carbaldehyde, a pivotal heterocyclic building block in modern medicinal chemistry. The strategic incorporation of a trifluoromethyl group onto the pyrimidine scaffold imparts unique physicochemical properties that are highly sought after in drug design. This document details the compound's structural and chemical properties, presents a validated synthesis protocol with mechanistic insights, explores its versatile applications in the synthesis of complex pharmaceutical agents, and outlines essential safety and handling procedures. It is intended for researchers, medicinal chemists, and professionals in drug development who utilize fluorinated heterocycles to engineer next-generation therapeutics.

Introduction: The Strategic Value of Fluorinated Pyrimidines

The pyrimidine ring is a ubiquitous scaffold in biologically active molecules, forming the core of nucleobases and a multitude of approved drugs.[1][2] Its nitrogen atoms serve as key hydrogen bond acceptors, facilitating interactions with biological targets. In parallel, the field of medicinal chemistry has increasingly leveraged fluorine substitution to fine-tune the properties of drug candidates. The trifluoromethyl (CF₃) group, in particular, is a powerful modulator of a molecule's electronic and physical characteristics.[3]

The introduction of a CF₃ group can:

-

Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to enzymatic degradation, which can prolong a drug's half-life.[4]

-

Increase Lipophilicity: This can improve a molecule's ability to cross cellular membranes, enhancing bioavailability.[4]

-

Modulate Acidity/Basicity: The strong electron-withdrawing nature of the CF₃ group can alter the pKa of nearby functional groups, influencing target binding and solubility.

-

Improve Binding Affinity: The CF₃ group can engage in unique, non-covalent interactions with protein targets, potentially increasing potency.

This compound emerges as a highly valuable intermediate, combining the proven biological relevance of the pyrimidine core with the pharmacological benefits of the CF₃ group. The aldehyde functionality provides a reactive handle for a wide array of synthetic transformations, making it a cornerstone for building diverse molecular libraries.[5][6]

Physicochemical and Structural Properties

This compound is a white to light yellow solid at room temperature.[7] Its identity and key physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₃F₃N₂O | [8][9][10] |

| Molecular Weight | 176.10 g/mol | [8] |

| CAS Number | 304693-66-1 | [7][8][11] |

| IUPAC Name | This compound | [8] |

| Appearance | White to light yellow solid | [7] |

| Boiling Point | 153 °C | [7] |

| Density | 1.454 g/cm³ | [7] |

| Flash Point | 47 °C | [7] |

| SMILES | C1=C(C=NC(=N1)C(F)(F)F)C=O | [8] |

| InChIKey | GAUDQBASERVUGM-UHFFFAOYSA-N | [7][8] |

Structurally, the molecule's reactivity is dominated by the electrophilic aldehyde carbon and the electron-deficient pyrimidine ring, a consequence of the two nitrogen atoms and the potent electron-withdrawing CF₃ group. This electronic profile makes the aldehyde highly susceptible to nucleophilic attack, the cornerstone of its synthetic utility.

Synthesis and Purification Protocol

The most common and efficient synthesis of this compound involves the controlled reduction of its corresponding ester, ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate.

Mechanistic Rationale and Experimental Choice

The conversion of an ester to an aldehyde requires a mild reducing agent that can be delivered in a stoichiometric fashion to prevent over-reduction to the primary alcohol. Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for this transformation. At low temperatures, such as -78 °C, DIBAL-H coordinates to the ester carbonyl, delivering a single hydride to form a stable tetrahedral intermediate. This intermediate does not collapse to the aldehyde until acidic workup, preventing a second hydride addition. Dichloromethane (DCM) is an ideal solvent as it is inert to the reaction conditions and has a low freezing point.

Detailed Synthesis Workflow

The following protocol is adapted from established literature procedures.[7]

Caption: Synthesis workflow for this compound.

Step-by-Step Methodology:

-

Preparation: Dissolve ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) in a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: Slowly add diisobutylaluminum hydride (DIBAL-H, 1.0 M solution in hexanes, 1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly.

-

Reaction: Stir the reaction mixture vigorously at -78 °C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of 2.0 M hydrochloric acid (HCl).

-

Work-up: Allow the mixture to warm to ambient temperature. Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

-

Isolation: Combine the organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Purification and Characterization

The crude product is typically purified by flash column chromatography on silica gel. Characterization and confirmation of the structure are achieved through standard spectroscopic methods:

-

¹H NMR: Expect a singlet for the aldehyde proton (δ 9-10 ppm) and distinct signals for the two aromatic protons on the pyrimidine ring.

-

¹⁹F NMR: A singlet corresponding to the CF₃ group will be observed.

-

¹³C NMR: The spectrum will show a characteristic signal for the aldehyde carbonyl carbon (δ >180 ppm) and other aromatic carbons.

-

Mass Spectrometry: The molecular ion peak corresponding to the exact mass (176.0197) should be observed.[8]

Applications in Drug Development and Organic Synthesis

The aldehyde group is a versatile functional handle, making this compound a valuable precursor for a wide range of more complex molecules. Its derivatives have been explored for various therapeutic applications, including anticancer and antiviral agents.[4][6]

Caption: Synthetic utility of this compound.

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) yields diverse amine derivatives, a common strategy in library synthesis.

-

Wittig Reaction: Reaction with phosphorus ylides allows for the formation of carbon-carbon double bonds, enabling the synthesis of alkene-containing target molecules.

-

Condensation Reactions: Condensation with hydrazines, hydroxylamines, or other bifunctional nucleophiles is a powerful method for constructing novel heterocyclic rings fused to or substituted on the pyrimidine core.

-

Oxidation: Mild oxidation yields the corresponding 2-(trifluoromethyl)pyrimidine-5-carboxylic acid, which can then be converted into amides or esters.[12]

Safety, Handling, and Storage

As with any active chemical reagent, proper safety protocols are mandatory.

5.1. Personal Protective Equipment (PPE)

-

Eye Protection: Wear tight-sealing safety goggles or a face shield.[13][14]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat.[13][15]

-

Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[13][15]

5.2. Handling and First Aid

-

General Handling: Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames.[13][14]

-

In case of Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[13]

-

In case of Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing.[13]

-

In case of Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[13][15]

-

In case of Ingestion: Do NOT induce vomiting. Rinse mouth and call a physician or poison control center immediately.[13][16]

5.3. Storage

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13][16]

-

Inert Atmosphere: For long-term stability, storage under an inert gas (Nitrogen or Argon) at 2-8°C is recommended.[7]

-

Incompatibilities: Keep away from strong oxidizing agents.[13][14]

Conclusion

This compound stands as a testament to the power of strategic molecular design. It is a synthetically accessible and highly versatile building block that provides a direct route to novel, fluorinated pyrimidine derivatives. Its importance in academic research and industrial drug discovery is well-established, and its utility continues to expand as chemists develop new methodologies to leverage its unique reactivity. This guide serves as a foundational resource for scientists aiming to harness the potential of this key intermediate in the pursuit of innovative chemical and therapeutic solutions.

References

- 1. mdpi.com [mdpi.com]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 7. 2-TRIFLUOROMETHYL-PYRIMIDINE-5-CARBALDEHYDE CAS#: 304693-66-1 [amp.chemicalbook.com]

- 8. This compound | C6H3F3N2O | CID 17750941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemwhat.com [chemwhat.com]

- 10. guidechem.com [guidechem.com]

- 11. This compound | CymitQuimica [cymitquimica.com]

- 12. 2-(Trifluoromethyl)pyrimidine-5-carboxylic | Sigma-Aldrich [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. file.medchemexpress.com [file.medchemexpress.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to 2-(Trifluoromethyl)pyrimidine-5-carbaldehyde: A Keystone Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-(Trifluoromethyl)pyrimidine-5-carbaldehyde is a fluorinated heterocyclic building block of significant interest in medicinal chemistry and drug development. Its unique electronic properties, conferred by the strongly electron-withdrawing trifluoromethyl group and the nitrogen-rich pyrimidine core, make it a valuable synthon for the creation of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role in the development of targeted therapies. The strategic incorporation of this moiety has been shown to enhance metabolic stability, binding affinity, and cell permeability of drug candidates, underscoring its importance in the design of next-generation pharmaceuticals.

Chemical Identity and Physicochemical Properties

The unambiguous identification of a chemical entity is paramount for reproducible scientific research. The fundamental properties of this compound are summarized below.

IUPAC Name: this compound[1]

Table 1: Chemical Identifiers and Properties

| Property | Value | Reference |

| CAS Number | 304693-66-1 | [1] |

| Molecular Formula | C₆H₃F₃N₂O | [1] |

| Molecular Weight | 176.10 g/mol | [1] |

| Canonical SMILES | C1=C(C=NC(=N1)C(F)(F)F)C=O | [1] |

| InChIKey | GAUDQBASERVUGM-UHFFFAOYSA-N | [1] |

| Appearance | White to light yellow solid | |

| Boiling Point | 153 °C | |

| Density | 1.454 g/cm³ |

Synthesis of this compound

The reliable and scalable synthesis of this key intermediate is crucial for its application in drug discovery programs. A common and efficient method involves the reduction of the corresponding ester.

Synthesis via Reduction of Ethyl 2-(Trifluoromethyl)pyrimidine-5-carboxylate

A widely employed synthetic route is the reduction of ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate using a hydride reducing agent, such as diisobutylaluminum hydride (DIBAL-H). This method provides the aldehyde in good yield.

Experimental Protocol:

-

Dissolve ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of diisobutylaluminum hydride (DIBAL-H, 1.0 M in hexanes, 1.1 eq) dropwise to the cooled solution, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of 2.0 M hydrochloric acid.

-

Allow the mixture to warm to ambient temperature.

-

Extract the aqueous mixture with diethyl ether or DCM (3x).

-

Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Causality Behind Experimental Choices: The choice of DIBAL-H as the reducing agent is critical as it is known to reduce esters to aldehydes at low temperatures, minimizing over-reduction to the corresponding alcohol. The low reaction temperature (-78 °C) is essential to control the reactivity of the organoaluminum reagent and prevent side reactions. Anhydrous conditions are necessary as DIBAL-H reacts violently with water.

Diagram 1: Synthesis of this compound

Caption: Synthesis of the target aldehyde via DIBAL-H reduction.

Reactivity and Chemical Transformations

The aldehyde functional group of this compound is a versatile handle for a variety of chemical transformations, allowing for the construction of more complex molecular architectures.

Wittig Reaction

The Wittig reaction is a powerful method for the formation of alkenes from aldehydes. This compound can readily undergo this reaction with phosphorus ylides to introduce a carbon-carbon double bond.

Diagram 2: Wittig Reaction of this compound

Caption: General scheme for the Wittig olefination.

Reductive Amination

Reductive amination is a cornerstone of medicinal chemistry for the synthesis of amines. This reaction involves the initial formation of an imine between the aldehyde and a primary or secondary amine, followed by in-situ reduction to the corresponding amine.

Experimental Protocol (General):

-

To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dichloroethane, methanol), add the desired primary or secondary amine (1.1 eq).

-

Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2 eq).

-

Stir the reaction mixture at room temperature for 6-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an appropriate organic solvent.

-

Dry the combined organic layers, concentrate, and purify by column chromatography.

Self-Validating System: The choice of sodium triacetoxyborohydride is key to the success of this one-pot reaction. It is mild enough not to reduce the starting aldehyde but is reactive enough to reduce the intermediate iminium ion, thus driving the reaction to completion.

Diagram 3: Reductive Amination Workflow

Caption: Key steps in the reductive amination process.

Applications in Drug Discovery

The 2-(trifluoromethyl)pyrimidine moiety is a privileged scaffold in medicinal chemistry. The trifluoromethyl group often enhances metabolic stability by blocking sites of oxidative metabolism and can improve binding affinity through favorable interactions with the target protein. This makes this compound a highly sought-after building block in the synthesis of kinase inhibitors and other therapeutic agents.

Role in the Synthesis of Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapies. The pyrimidine core of this compound can mimic the adenine ring of ATP, allowing for competitive binding to the ATP-binding site of kinases.

While a direct, publicly available synthesis of a marketed drug from this compound is not explicitly detailed, its structural motifs are present in several important kinase inhibitors. For instance, the Janus kinase (JAK) inhibitor Fedratinib (Inrebic®), used for the treatment of myelofibrosis, contains a substituted pyrimidine core.[2][3][4][5] The synthetic strategies for such molecules often involve the construction of the pyrimidine ring or the elaboration of a pre-formed pyrimidine scaffold where a precursor like this compound could be a key intermediate.

The development of selective JAK1 inhibitors is an active area of research for the treatment of autoimmune diseases.[6][7] The unique substitution pattern of this aldehyde makes it an attractive starting point for the synthesis of libraries of potential JAK inhibitors.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Aldehyde proton (CHO) singlet around δ 9.5-10.5 ppm.- Two distinct singlets for the pyrimidine ring protons (H-4 and H-6) in the aromatic region (δ 8.5-9.5 ppm). |

| ¹³C NMR | - Aldehyde carbonyl carbon (C=O) signal around δ 185-195 ppm.- Signals for the pyrimidine ring carbons, with the carbon bearing the CF₃ group showing a characteristic quartet due to C-F coupling.- The CF₃ carbon signal appearing at a characteristic chemical shift. |

| IR Spectroscopy | - A strong C=O stretching vibration for the aldehyde at approximately 1700-1715 cm⁻¹.- C-H stretching of the aldehyde proton around 2720 cm⁻¹ and 2820 cm⁻¹.- Strong C-F stretching bands in the region of 1100-1300 cm⁻¹.[8] |

| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of 176.10 g/mol . |

Safety and Handling

No specific safety data sheet (SDS) for this compound is publicly available. However, based on the data for structurally related compounds, such as 2-trifluoromethylpyrimidine and other fluorinated aldehydes, appropriate safety precautions should be taken.

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. In case of skin contact, wash off immediately with soap and plenty of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.

Conclusion and Future Perspectives

This compound has established itself as a valuable and versatile building block in the field of drug discovery. Its utility in constructing complex molecular architectures, particularly those targeting kinases, is well-recognized. The continued exploration of its reactivity will undoubtedly lead to the development of novel synthetic methodologies and the discovery of new bioactive molecules. As the demand for targeted therapies with improved pharmacological profiles grows, the strategic use of this and similar fluorinated synthons will remain a key strategy in the medicinal chemist's toolbox.

References

- 1. This compound | C6H3F3N2O | CID 17750941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fedratinib - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Fedratinib, the first selective JAK2 inhibitor approved for treatment of myelofibrosis - an option beyond ruxolitinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fedratinib | C27H36N6O3S | CID 16722836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

A Technical Guide to 2-(Trifluoromethyl)pyrimidine-5-carbaldehyde: Synthesis, Properties, and Applications in Modern Drug Discovery

Introduction: The Strategic Importance of Fluorinated Pyrimidines

In the landscape of modern medicinal chemistry and agrochemical research, fluorinated heterocyclic compounds have emerged as indispensable building blocks. The strategic incorporation of a trifluoromethyl (-CF3) group into a pyrimidine scaffold often imparts a range of advantageous properties, including enhanced metabolic stability, increased bioavailability, and modulated binding affinities for biological targets.[1][2] 2-(Trifluoromethyl)pyrimidine-5-carbaldehyde (CAS No. 304693-66-1) is a key exemplar of this molecular class, serving as a versatile synthetic intermediate for the development of novel therapeutic agents and other advanced materials. This guide provides an in-depth technical overview of its synthesis, chemical properties, and applications, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and formulation.

| Property | Value | Source |

| Molecular Formula | C6H3F3N2O | PubChem[1] |

| Molecular Weight | 176.10 g/mol | PubChem[1] |

| Appearance | White to light yellow solid | ChemicalBook[3] |

| Boiling Point | 153°C | ChemicalBook[3] |

| Density | 1.454 g/cm³ | ChemicalBook[3] |

| Flash Point | 47°C | ChemicalBook[3] |

| pKa | -3.47 ± 0.22 (Predicted) | ChemicalBook[3] |

| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | ChemicalBook[3] |

Synthesis and Mechanistic Insights

The preparation of this compound is most commonly achieved through the partial reduction of its corresponding ester, ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate. This transformation is a nuanced process that requires precise control of reaction conditions to prevent over-reduction to the alcohol.

Synthetic Workflow

The overall synthetic strategy involves the construction of the trifluoromethylpyrimidine core followed by the critical reduction step.

Caption: General synthetic workflow for this compound.

The DIBAL-H Reduction: A Detailed Look

The reducing agent of choice for this transformation is Diisobutylaluminium hydride (DIBAL-H). Its bulky nature and electrophilic character are key to achieving the selective reduction of the ester to the aldehyde.[3]

Mechanism of DIBAL-H Reduction

The reaction proceeds through a well-defined mechanism that is critically dependent on low temperatures (typically -78 °C) to stabilize the tetrahedral intermediate.

Caption: Mechanism of DIBAL-H reduction of an ester to an aldehyde.

At the heart of this mechanism is the initial coordination of the electron-deficient aluminum atom of DIBAL-H to the Lewis basic oxygen of the ester's carbonyl group. This coordination activates the carbonyl carbon, making it more susceptible to nucleophilic attack. An intramolecular hydride transfer then occurs, leading to the formation of a tetrahedral intermediate. This intermediate is stable at low temperatures, preventing the elimination of the alkoxy group and subsequent over-reduction. Upon aqueous workup, the intermediate is hydrolyzed to yield the desired aldehyde.

Experimental Protocol: Synthesis of this compound

The following protocol is a representative procedure for the synthesis of this compound from ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate.[3]

Materials:

-

Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate

-

Dichloromethane (DCM), anhydrous

-

Diisobutylaluminum hydride (DIBAL-H), 1.0 M solution in a suitable solvent (e.g., hexanes or toluene)

-

Hydrochloric acid (HCl), 2.0 M aqueous solution

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Round-bottom flask, flame-dried

-

Magnetic stirrer

-

Septum and nitrogen inlet

-

Syringes

-

Dry ice/acetone bath

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate (1.0 eq) in anhydrous dichloromethane.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition of DIBAL-H: Slowly add the diisobutylaluminum hydride solution (1.1 eq) dropwise via syringe, ensuring the internal temperature remains at -78 °C.

-

Reaction Monitoring: Stir the reaction mixture at -78 °C for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, quench the reaction by the slow, dropwise addition of 2.0 M hydrochloric acid at -78 °C.

-

Workup: Allow the mixture to gradually warm to ambient temperature. Extract the mixture with diethyl ether (3x).

-

Drying and Concentration: Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Spectroscopic Analysis

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (CHO) and the aromatic protons on the pyrimidine ring.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbon of the aldehyde, the trifluoromethyl carbon, and the carbons of the pyrimidine ring.

-

¹⁹F NMR: The fluorine NMR will show a singlet corresponding to the -CF3 group.

-

IR Spectroscopy: The infrared spectrum will exhibit a strong absorption band characteristic of the C=O stretch of the aldehyde.

-

Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the compound.

Applications in Research and Development

The trifluoromethylpyrimidine scaffold is a privileged structure in drug discovery.[4][5] The aldehyde functionality of this compound makes it a versatile precursor for a wide range of chemical transformations, enabling the synthesis of diverse compound libraries for biological screening.

Role in Medicinal Chemistry

Derivatives of trifluoromethylpyrimidine have demonstrated a broad spectrum of biological activities, including:

-

Anticancer Agents: Many trifluoromethylpyrimidine derivatives have been investigated as potent inhibitors of various kinases, such as Epidermal Growth Factor Receptor (EGFR), which are implicated in tumor growth and proliferation.[6]

-

Antifungal and Insecticidal Agents: The unique properties of the trifluoromethylpyrimidine core have been leveraged in the development of novel agrochemicals.[4][5]

-

Antiviral and Anti-inflammatory Agents: The pyrimidine nucleus is a cornerstone in the development of antiviral and anti-inflammatory drugs, and the inclusion of a trifluoromethyl group can enhance these properties.[5]

Synthetic Utility

The aldehyde group of this compound can participate in a variety of reactions, including:

-

Reductive amination to form amines

-

Wittig reactions to form alkenes

-

Condensation reactions to form Schiff bases and other heterocycles

-

Oxidation to the corresponding carboxylic acid

This synthetic versatility allows for the facile introduction of diverse functional groups and the construction of more complex molecular architectures.

Supplier Information

A number of chemical suppliers offer this compound for research and development purposes. The following table provides a non-exhaustive list of potential suppliers. It is recommended to contact the suppliers directly for the most up-to-date information on availability, purity, and pricing.

| Supplier | Location | Purity/Quantity Information |

| Sigma-Aldrich (Merck) | Global | Available in various quantities, typically ≥95% purity. |

| Thermo Fisher Scientific (Alfa Aesar) | Global | Offered in research quantities.[2] |

| Fluorochem | United Kingdom | Listed in their catalog of pyrimidine derivatives. |

| Matrix Scientific | USA | Specializes in aromatic and heterocyclic compounds.[7] |

| Oakwood Chemical | USA | Provides a range of pyrimidine reagents.[6] |

| ChemicalBook | Online Directory | Lists multiple suppliers, primarily from Asia.[3] |

| PubChem | Database | Provides links to various chemical vendors.[1][8] |

Conclusion

This compound is a high-value building block for the synthesis of novel compounds with significant potential in drug discovery and materials science. Its synthesis, centered around the controlled DIBAL-H reduction of its ester precursor, is a well-established yet nuanced process that requires careful execution. The strategic incorporation of the trifluoromethyl group on the pyrimidine ring confers desirable physicochemical and biological properties, making this compound and its derivatives a continued focus of intensive research. This guide has provided a comprehensive technical overview to support researchers in leveraging the full potential of this versatile synthetic intermediate.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]

- 5. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound | C6H3F3N2O | CID 17750941 - PubChem [pubchem.ncbi.nlm.nih.gov]

Safety data sheet for 2-(Trifluoromethyl)pyrimidine-5-carbaldehyde

An In-depth Technical Guide to the Safe Handling of 2-(Trifluoromethyl)pyrimidine-5-carbaldehyde

This document provides a comprehensive technical guide for the safe handling, storage, and use of this compound (CAS No: 304693-66-1).[1][2] Designed for researchers, chemists, and drug development professionals, this guide moves beyond standard safety data sheet (SDS) formats to deliver field-proven insights and protocols grounded in established safety principles. The causality behind each recommendation is explained to foster a deeper understanding of risk mitigation when working with this reactive chemical intermediate.

Section 1: Compound Identification and Scientific Context

This compound is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring an electron-deficient pyrimidine ring activated by a trifluoromethyl group and a reactive aldehyde moiety, makes it a valuable building block for the synthesis of complex molecular architectures.

Key Identifiers:

-

IUPAC Name: this compound[3]

-

Molecular Formula: C₆H₃F₃N₂O[3]

-

Molecular Weight: 176.10 g/mol [3]

-

Canonical SMILES: C1=C(C=NC(=N1)C(F)(F)F)C=O[3]

Given its utility in the synthesis of novel pharmaceutical agents, a thorough understanding of its safety profile is paramount for ensuring the well-being of laboratory personnel and the integrity of research outcomes.

Section 2: Comprehensive Hazard Profile and GHS Classification

While specific toxicological data for this compound is limited, a robust hazard assessment can be constructed by examining data from structurally similar compounds, particularly other substituted trifluoromethyl-pyrimidines. The primary hazards are associated with its irritant properties and potential for harm if ingested or inhaled.

Based on an analysis of analogous compounds, the following GHS classifications are recommended:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[4][5] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[4][5] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[5][6] |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[7] |

Signal Word: Warning

Precautionary Statements (Selected):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5][6]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][6]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5][6]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

-

P312: Call a POISON CENTER or doctor if you feel unwell.[6]

Section 3: Engineering Controls and Risk Mitigation

The foundation of safe laboratory practice lies in the implementation of robust engineering controls that minimize exposure potential at the source.

Primary Engineering Control: Chemical Fume Hood All handling of this compound, from weighing solids to preparing solutions and running reactions, must be conducted within a properly functioning chemical fume hood.[4] This is critical to prevent the inhalation of fine powders or vapors, which may cause respiratory irritation.[5][6]

Secondary Controls:

-

Ventilation: Ensure the laboratory has adequate general ventilation to dilute fugitive emissions.

-

Safety Equipment: Eyewash stations and safety showers must be readily accessible and tested regularly.[4][8] Their proximity is crucial for immediate decontamination in the event of an accidental splash.

Section 4: Protocols for Safe Handling and Storage

Adherence to meticulous handling and storage protocols is essential for preventing accidental exposure and maintaining the chemical's purity.

Handling Protocol:

-

Preparation: Before handling, ensure all required PPE is donned correctly (see Section 5). Designate a specific area within the fume hood for the procedure.

-

Weighing: When weighing the solid, use a draft shield or weigh the material in a glove bag if it is particularly fine or static-prone to prevent dispersal.

-

Transfers: Use spatulas and other tools carefully to avoid generating dust. For solution transfers, use appropriate volumetric glassware and pipetting devices.

-

Housekeeping: Clean any spills immediately, as outlined in Section 6. Wash hands thoroughly with soap and water after handling is complete.[5][6]

-

Prohibition: Do not eat, drink, or smoke in any area where this chemical is handled or stored.[4][5]

Storage Protocol:

-

Container: Store in a tightly closed container to prevent moisture ingress and sublimation.[6][9]

-

Location: Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials.[8][9] Many suppliers recommend storing in a freezer to maintain long-term stability.[8][10]

-

Incompatibilities: Segregate from strong oxidizing agents and strong acids.[4][8][10]

Section 5: Personal Protective Equipment (PPE) Selection

PPE is the final line of defense and must be selected based on a thorough risk assessment of the specific task being performed.

-

Eye and Face Protection: Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[4] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.

-

Skin Protection:

-

Gloves: Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use. Dispose of contaminated gloves properly and wash hands after removal.[9]

-

Lab Coat: A flame-resistant lab coat should be worn and kept buttoned to protect skin and personal clothing.

-

-

Respiratory Protection: For most operations within a fume hood, respiratory protection is not required. However, if engineering controls are not sufficient or during a large-scale spill cleanup, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary.[4]

Caption: PPE selection workflow for handling the compound.

Section 6: Emergency Response Protocols

Rapid and correct response to an emergency can significantly reduce the severity of an incident.

Personal Exposure:

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][5][9]

-

Skin Contact: Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[4][9] Seek medical attention if irritation persists.[4]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do.[4][6] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[5][9]

Caption: Decision tree for responding to an accidental exposure.

Spills and Leaks:

-

Evacuate: Evacuate non-essential personnel from the immediate area.

-

Ventilate: Ensure the area is well-ventilated (fume hood extraction).

-

Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth.[5] Do not use combustible materials like paper towels.

-

Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for chemical waste disposal.[8]

-

Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9]

-

Hazards from Combustion: Thermal decomposition may produce hazardous gases, including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen fluoride.[4]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous vapors and decomposition products.[4][9]

Section 7: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Weight | 176.10 g/mol | [3] |

| Molecular Formula | C₆H₃F₃N₂O | [3] |

| Appearance | Solid (form may vary) | [4] |

| Purity | ≥96% (typical) | [2] |

| CAS Number | 304693-66-1 | [2][3] |

Section 8: Stability and Reactivity

-

Reactivity: The aldehyde functional group is reactive and can participate in various chemical reactions.

-

Chemical Stability: The compound is stable under recommended storage conditions (cool, dry, tightly sealed).[5]

-

Conditions to Avoid: Avoid exposure to moisture, excessive heat, and sources of ignition.[11]

-

Incompatible Materials: Keep away from strong oxidizing agents and strong acids.[4][8][10][11]

-

Hazardous Decomposition Products: Under fire conditions, may decompose to form carbon oxides, nitrogen oxides, and hydrogen fluoride.[4]

Section 9: Toxicological Profile

Direct toxicological studies on this compound are not widely available in public literature. However, the toxicology of related compounds provides critical insight. The primary concerns are local irritant effects on the skin, eyes, and respiratory system.

Furthermore, a case study on the related compound 5-amino-2-(trifluoromethyl)pyridine reported that inhalation led to severe systemic toxicity, including methemoglobinemia and toxic encephalopathy.[12] While this is a different molecule, the presence of the trifluoromethyl-pyridine core suggests that researchers should be vigilant for any signs of systemic effects after exposure and should treat any significant inhalation event seriously. This underscores the critical importance of using engineering controls like fume hoods to prevent inhalation.

Section 10: Disposal Considerations

Chemical waste must be disposed of in accordance with all local, state, and federal regulations.

-

Waste Product: Dispose of this material as hazardous waste. Do not allow it to enter drains or waterways.[5][9]

-

Contaminated Packaging: Uncleaned containers should be treated as the product itself.[13] They must be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste before the container is disposed of or recycled.

Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on waste stream management.

References

- 1. This compound | 304693-66-1 [sigmaaldrich.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C6H3F3N2O | CID 17750941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. aksci.com [aksci.com]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. fishersci.com [fishersci.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. synquestlabs.com [synquestlabs.com]

- 12. Toxic Encephalopathy and Methemoglobinemia after 5-Amino-2-(trifluoromethyl)pyridine Poisoning - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Solubility of 2-(Trifluoromethyl)pyrimidine-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(Trifluoromethyl)pyrimidine-5-carbaldehyde, a fluorinated heterocyclic aldehyde of significant interest in medicinal chemistry and agrochemical synthesis. Due to a lack of publicly available experimental solubility data, this document synthesizes theoretical predictions based on the compound's structural attributes with a detailed, field-proven experimental protocol for its precise determination. This guide is intended to serve as a vital resource for researchers, enabling informed solvent selection for synthesis, purification, and formulation, thereby accelerating research and development timelines.

Introduction: The Significance of this compound

This compound is a key building block in the synthesis of a variety of bioactive molecules. The incorporation of a trifluoromethyl group (–CF3) into organic molecules can dramatically alter their physicochemical and biological properties.[1] This is due to the high electronegativity of fluorine, which can influence factors such as metabolic stability, lipophilicity, and binding affinity to biological targets.[2] The pyrimidine scaffold is a common feature in many pharmaceuticals and agrochemicals, valued for its diverse biological activities.[3] The combination of the trifluoromethyl group and the pyrimidine ring in this compound makes it a valuable precursor for the development of novel therapeutic agents and crop protection agents.[1][3]

A thorough understanding of the solubility of this compound is paramount for its effective utilization. Solubility impacts every stage of the drug development and chemical synthesis process, from reaction kinetics and purification to formulation and bioavailability.[4] This guide provides a detailed examination of the predicted solubility of this compound and a robust protocol for its experimental determination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in different solvent systems.

| Property | Value | Source |

| Molecular Formula | C₆H₃F₃N₂O | --INVALID-LINK--[5] |

| Molecular Weight | 176.10 g/mol | --INVALID-LINK--[5] |

| Appearance | White to light yellow solid | --INVALID-LINK--[6] |

| Boiling Point | 153 °C | --INVALID-LINK--[6] |

| Density | 1.454 g/cm³ | --INVALID-LINK--[6] |

| Flash Point | 47 °C | --INVALID-LINK--[6] |

| pKa (Predicted) | -3.47 ± 0.22 | --INVALID-LINK--[6] |

Predicted Solubility Profile

In the absence of published experimental data, a qualitative prediction of the solubility of this compound in common laboratory solvents can be inferred from its molecular structure. The "like dissolves like" principle, which considers polarity, is a key determinant of solubility.[7]

The molecule possesses several functional groups that influence its solubility:

-

Trifluoromethyl Group (-CF3): This group is highly lipophilic and is known to increase solubility in non-polar organic solvents.[2]

-

Pyrimidine Ring: A heterocyclic aromatic ring containing two nitrogen atoms. The nitrogen atoms can act as hydrogen bond acceptors, potentially conferring some solubility in polar protic solvents.

-